2-(4-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide
Description
2-(4-Ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is a synthetic small molecule characterized by a central acetamide scaffold linked to a 1,3-thiazol-2-yl group and a 4-ethylphenoxy substituent. The compound’s structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for diverse biological interactions.
Properties
IUPAC Name |
2-(4-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-2-10-3-5-11(6-4-10)17-9-12(16)15-13-14-7-8-18-13/h3-8H,2,9H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJCRZUGPRSEEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:
Preparation of 4-ethylphenol: This can be achieved through the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.
Formation of 4-ethylphenoxyacetic acid: 4-ethylphenol is reacted with chloroacetic acid in the presence of a base to form 4-ethylphenoxyacetic acid.
Synthesis of 2-(4-ethylphenoxy)acetyl chloride: The 4-ethylphenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride.
Formation of 2-(4-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide: Finally, the 2-(4-ethylphenoxy)acetyl chloride is reacted with 2-aminothiazole in the presence of a base such as triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production methods for 2-(4-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The phenoxy and thiazolyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst can be employed.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: 2-(4-carboxyphenoxy)-N-(1,3-thiazol-2-yl)acetamide.
Reduction: 2-(4-ethylphenoxy)-N-(1,3-thiazol-2-yl)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structure.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazolyl group can participate in hydrogen bonding or π-π interactions, while the phenoxy group can enhance lipophilicity, aiding in membrane permeability.
Comparison with Similar Compounds
N-[4-(Substituted Phenyl)-1,3-thiazol-2-yl]acetamides
- N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14): Synthesized via cyclization of 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone with thioacetamide. LCMS and NMR confirmed purity .
- N-[4-(4-Chloro-3-methylphenyl)-1,3-thiazol-2-yl]acetamide (15) : Prepared via Suzuki coupling with a 4-chloro-3-methylphenyl boronic acid. The methyl group may improve lipophilicity compared to halogen-only substitutions .
- 2-(2,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide: Crystal structure analysis reveals a 72.4° dihedral angle between the dichlorophenyl and thiazole rings, affecting molecular packing and hydrogen bonding (N–H⋯N interactions). This compound’s synthesis involves coupling 2,4-dichlorophenylacetic acid with 2-aminothiazole .
Key Structural Differences :
*Calculated based on formula C₁₃H₁₄N₂O₂S.
Analogues with Bioactive Moieties
Anticancer Agents
- 2-[(3-Methyl-2-oxo-triazinoquinazolin-6-yl)thio]-N-(1,3-thiazol-2-yl)acetamide (3.1): Exhibits potent anticancer activity (GI₅₀: 0.25–13.50 μM) against colon, melanoma, and ovarian cancers. The triazinoquinazoline-thio moiety likely enhances DNA intercalation or kinase inhibition .
- SirReal2 : A SIRT2 inhibitor with a naphthalenylmethyl-thiazole group. Molecular formula C₂₂H₂₀N₄OS₂; inhibits sirtuins via competitive binding at the enzyme’s active site .
Activity Comparison :
Enzyme Inhibitors and Modulators
- CPN-9 (N-(4-(2-Pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy)acetamide): Activates the Nrf2/ARE pathway, a target for oxidative stress-related diseases. The trimethylphenoxy group may stabilize hydrophobic interactions with Keap1 .
- Compound 6a (N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide): A COX/LOX inhibitor with a methoxyphenol group, mimicking natural polyphenols. The hydroxyl group is critical for hydrogen bonding to catalytic residues .
Functional Insights :
- CPN-9 vs. Target Compound: CPN-9’s pyridyl-thiazole and trimethylphenoxy groups enable dual binding modes, whereas the ethylphenoxy group in the target compound may prioritize simpler hydrophobic interactions .
- Compound 6a: Demonstrates that electron-donating groups (e.g., methoxy) on the phenyl ring enhance anti-inflammatory activity, a feature absent in the ethylphenoxy analog .
Biological Activity
2-(4-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique arrangement combining an acetamide group with a thiazole moiety and a phenoxy group. This structural diversity contributes to its biological properties, including lipophilicity , which may enhance bioavailability.
The biological activity of 2-(4-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions and exhibiting neuroprotective effects.
- Anticancer Activity : Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. It appears to induce apoptosis in cancer cells through mechanisms involving the inhibition of topoisomerases, which are essential for DNA replication and transcription .
Biological Activities
The compound has demonstrated several significant biological activities:
- Antimicrobial Properties : Compounds containing thiazole moieties are known for their antimicrobial effects. 2-(4-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is being explored as a potential antimicrobial agent against various pathogens.
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, which is crucial in treating conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Efficacy : A study demonstrated that 2-(4-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide inhibited the proliferation of MCF-7 breast cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
- Enzyme Interaction : Docking studies indicated that the compound binds effectively to the active sites of human topoisomerases I and II, suggesting its potential as an anticancer agent by disrupting DNA processes essential for tumor growth .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
